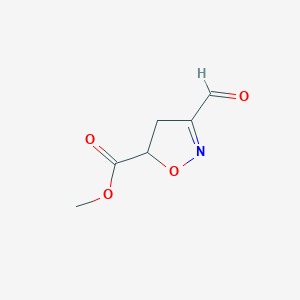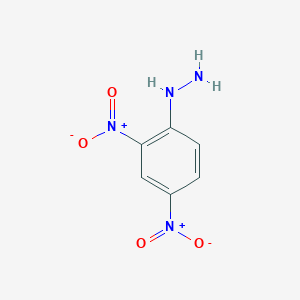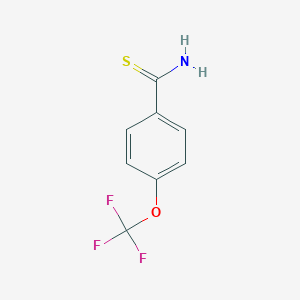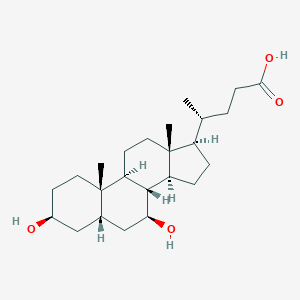
Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. It is a versatile molecule that has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which can lead to the inhibition of DNA replication and transcription. This mechanism of action has been proposed as a potential target for the development of anti-cancer agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate in lab experiments is its ease of synthesis. It can be synthesized in large quantities with high yield, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to certain cell lines, and caution should be taken when handling this compound in the laboratory setting.
Future Directions
There are numerous future directions for the use of Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate in scientific research. One potential direction is the development of novel anti-cancer agents that target the DNA intercalation mechanism of action. Another potential direction is the development of anti-inflammatory agents that can target the inhibition of certain enzymes. Additionally, the use of this compound in the synthesis of novel biologically active molecules remains an exciting area of research.
Conclusion:
In conclusion, this compound is a versatile molecule that has been widely used in scientific research. Its unique chemical properties have made it a valuable building block for the synthesis of various compounds. The synthesis method is simple and cost-effective, making it a popular option for research. However, caution should be taken when handling this compound due to its potential toxicity. The future directions for the use of this compound in scientific research remain numerous, and it is an exciting area of research.
Synthesis Methods
The synthesis of Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate involves the reaction between hydroxylamine hydrochloride and ethyl acetoacetate, followed by the reaction with paraformaldehyde. The final product is obtained by methylating the intermediate compound with dimethyl sulfate. This synthesis method has been widely used in the laboratory setting due to its simplicity and high yield.
Scientific Research Applications
Methyl 3-formyl-4,5-dihydroisoxazole-5-carboxylate has been extensively used in scientific research due to its unique chemical properties. It is a versatile molecule that can be used as a building block for the synthesis of various compounds. It has been used in the synthesis of biologically active molecules, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents.
properties
CAS RN |
155526-79-7 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl 3-formyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h3,5H,2H2,1H3 |
InChI Key |
ZXOLSAUCFSBIED-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=NO1)C=O |
Canonical SMILES |
COC(=O)C1CC(=NO1)C=O |
synonyms |
5-Isoxazolecarboxylic acid, 3-formyl-4,5-dihydro-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)




![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)




